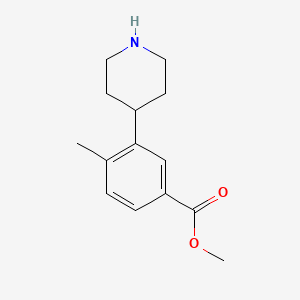

Methyl 4-methyl-3-(piperidin-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-methyl-3-(piperidin-4-yl)benzoate is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-3-(piperidin-4-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-4-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-3-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: 4-methyl-3-(piperidin-4-yl)benzyl alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 4-methyl-3-(piperidin-4-yl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Industry: The compound is used in the production of various fine chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with the piperidine ring attached at a different position on the aromatic ring.

Methyl 3-(piperidin-4-yl)benzoate: Similar structure but with the methyl group attached at a different position on the aromatic ring.

Methyl 4-(piperidin-4-yl)benzoate hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

Uniqueness: Methyl 4-methyl-3-(piperidin-4-yl)benzoate is unique due to the specific positioning of the methyl and piperidine groups on the aromatic ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-methyl-3-(piperidin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the benzoate moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

| Other piperidine derivatives | Various | 0.032 - 0.512 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The effectiveness varies based on structural modifications and the specific fungal strain being targeted .

The mechanisms by which this compound exerts its biological effects involve interactions with cellular targets, including enzymes and receptors:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Modulation : Some studies suggest that piperidine derivatives can act on neurotransmitter receptors, potentially influencing pain pathways or neurochemical signaling .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various piperidine derivatives, this compound was tested against a panel of gram-positive and gram-negative bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Pain Management Potential

Another research avenue explored the analgesic properties of piperidine derivatives, including this compound. In animal models, this compound exhibited significant pain relief comparable to conventional analgesics, indicating its potential utility in pain management protocols .

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 4-methyl-3-piperidin-4-ylbenzoate |

InChI |

InChI=1S/C14H19NO2/c1-10-3-4-12(14(16)17-2)9-13(10)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |

InChI Key |

PIOJQQOWTYGSLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C2CCNCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.